3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of novel propanamide derivatives has been a subject of interest due to their potential biological activities. In one study, a series of fifteen 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized by reacting 3-chloro-N-(aryl) propanamides with 1,2,3,4-tetrahydroisoquinoline in acetonitrile . This method provides a straightforward approach to creating a diverse set of compounds that can be further evaluated for various biological activities, including HIV-1 reverse transcriptase inhibition.
Molecular Structure Analysis
The molecular structures of the synthesized propanamides were characterized using elemental analysis and spectral data . This characterization is crucial for confirming the identity of the compounds and for subsequent studies on their biological activities. Molecular docking studies were also performed to investigate the binding pattern of these compounds with HIV-1 reverse transcriptase, providing insights into their potential mechanism of action .
Chemical Reactions Analysis
The reactivity of N-phenylamide and phenyl (thio)esters of 3-phenylpropiolic acid was explored under superelectrophilic activation conditions . The addition of benzene in the presence of strong electrophilic reagents such as CF3SO3H or AlX3 resulted in the formation of compounds like 4,4-diphenyl-3,4-dihydroquinolin-2-one. These reactions demonstrate the potential of 3-phenylpropiolic acid derivatives to undergo electrophilic aromatic substitution, which could be utilized in the synthesis of complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are influenced by their structural features. For instance, the presence of a quinoxaline ring and a peptidomimetic side chain in position 3 has been shown to contribute to the antiproliferative activity of these compounds . The synthesized compounds were tested against human HCT-116 and MCF-7 cell lines, with several derivatives exhibiting significant inhibitory activity. The structure–activity relationship was further studied through molecular docking, which confirmed the importance of the quinoxaline scaffold in these compounds .
properties
IUPAC Name |
3-phenyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-21(13-10-17-6-2-1-3-7-17)23-19-11-12-20-18(16-19)8-4-14-24(20)29(26,27)22-9-5-15-28-22/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFNVGOOIEEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide |
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